(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone
Description
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone is a benzenesulfonamide derivative featuring a piperidine sulfonyl group and an indoline moiety. Key structural elements include:
- Chloro substituent at position 4 on the benzene ring, which enhances electrophilicity and influences binding interactions.
- Indolin-1-yl methanone, a common pharmacophore in anticancer and anti-inflammatory agents due to its planar aromatic system and hydrogen-bonding capacity.
Properties
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-17-9-8-16(14-19(17)27(25,26)22-11-4-1-5-12-22)20(24)23-13-10-15-6-2-3-7-18(15)23/h2-3,6-9,14H,1,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTBELMSBMBVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971892 | |
| Record name | [4-Chloro-3-(piperidine-1-sulfonyl)phenyl](2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-21-5 | |
| Record name | [4-Chloro-3-(piperidine-1-sulfonyl)phenyl](2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. Inhibition of DHFR can lead to antimicrobial and antitumor activities.
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes. This interaction is facilitated by the sulfonamide moieties present in the compound. The binding of the compound to the enzyme inhibits its activity, leading to a disruption in the biochemical pathways it is involved in.
Biochemical Pathways
The inhibition of DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication. This disruption can lead to cell cycle arrest in the G1 phase. Other affected pathways may include those involving carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), and histone deacetylases (HDACs).
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, primarily due to the disruption of DNA replication. This can lead to significant activity against certain types of cancer cells, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. Some of these compounds also exhibit antimicrobial and antifungal activities.
Biological Activity
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound has the molecular formula and a molecular weight of 404.91 g/mol. It features a chloro-substituted phenyl ring, a piperidine sulfonamide moiety, and an indolinone structure, which contribute to its biological properties.
Research indicates that this compound exhibits various mechanisms of action across different biological systems. Notably, it has been studied for its potential as an anticancer agent, with mechanisms involving apoptosis induction and inhibition of cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer potential of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone:
- Cell Lines Tested : In vitro studies have utilized various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound displayed IC50 values ranging from 5 to 15 μM across different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Bacterial Strains : It was tested against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 20 μg/mL, showcasing effectiveness against resistant strains.
Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy in vivo using xenograft models. Tumor growth inhibition was observed with a treatment regimen over four weeks, leading to a significant reduction in tumor volume compared to control groups.
Study 2: Antimicrobial Assessment
In another investigation, the antimicrobial activity of the compound was assessed through disk diffusion methods. The results indicated a substantial zone of inhibition against Staphylococcus aureus, supporting its potential as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound 5e : Indolin-1-yl(3-(indolin-1-ylsulfonyl)phenyl)methanone
- Structure : Differs by replacing the piperidine sulfonyl group with a second indoline sulfonyl moiety.
- Properties :
4-Amino-3-(1H-indol-1-yl)phenylmethanone
Comparative Data Table
Mechanistic and Functional Insights
- Piperidine vs. Indoline Sulfonyl : The piperidine group in the target compound may enhance blood-brain barrier penetration compared to the indoline sulfonyl in Compound 5e .
- Chloro vs.
- Antifungal Activity: The ergosterol biosynthesis inhibition observed in [4-amino-3-(indol-1-yl)phenyl]methanone suggests that the target compound’s piperidine sulfonyl group could be modified to enhance similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
